molecular formula C20H20N4O3S B2406313 N-(4-sulfamoylphenethyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide CAS No. 1448122-38-0

N-(4-sulfamoylphenethyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide

Cat. No. B2406313
CAS RN: 1448122-38-0
M. Wt: 396.47
InChI Key: KIIUEKSQSVHFJO-UHFFFAOYSA-N
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Description

“N-(4-sulfamoylphenethyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide” is a small molecule with the chemical formula C14H12N4O3S . It belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .


Molecular Structure Analysis

The molecular structure of this compound includes a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound has a molecular weight of 316.335 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a molar refractivity of 81.6±0.4 cm3, and a polar surface area of 126 Å2 . It has 7 H bond acceptors, 4 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

CCR4 Antagonist Development

A study by Procopiou et al. (2013) focused on synthesizing a series of indazole arylsulfonamides, including compounds similar to N-(4-sulfamoylphenethyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide, as human CCR4 antagonists. These compounds bind to CCR4 at an intracellular allosteric site and have potential applications in medicinal chemistry, particularly in the development of new drugs targeting CCR4 for various therapeutic purposes, including immunomodulation and cancer treatment (Procopiou et al., 2013).

Carbonic Anhydrase Inhibition

The work by Angapelly et al. (2017) involves the synthesis of sulfocoumarin-, coumarin-, and 4-sulfamoylphenyl-bearing indazole-3-carboxamide hybrids, demonstrating their potential as inhibitors of human carbonic anhydrase isoforms. This indicates a role for these compounds in exploring new antitumor agents, as carbonic anhydrases are important targets in cancer therapy (Angapelly et al., 2017).

Synthesis of Isoxazole-Containing Sulfonamides

The research by Altug et al. (2017) includes the synthesis of 5-amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamide derivatives, providing insight into the chemical properties and synthesis techniques for compounds structurally related to this compound. This study contributes to the broader understanding of sulfonamide derivatives in medicinal chemistry (Altug et al., 2017).

CB2 Agonist Development

Worm et al. (2009) identified sulfamoyl benzamides as a novel series of cannabinoid receptor ligands, leading to the discovery of N-(3-(morpholinomethyl)-phenyl)-amides as potent and selective CB2 agonists. This suggests potential applications in pain management and other therapeutic areas where CB2 receptors are implicated (Worm et al., 2009).

Future Directions

Indazole derivatives have shown a wide range of pharmacological activities, such as anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, the medicinal properties of indazole derivatives, including “N-(4-sulfamoylphenethyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide”, could be explored in the future for the treatment of various pathological conditions .

properties

IUPAC Name

N-[2-(4-sulfamoylphenyl)ethyl]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c21-28(26,27)15-8-5-13(6-9-15)11-12-22-20(25)19-17-10-7-14-3-1-2-4-16(14)18(17)23-24-19/h1-6,8-9H,7,10-12H2,(H,22,25)(H,23,24)(H2,21,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIUEKSQSVHFJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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